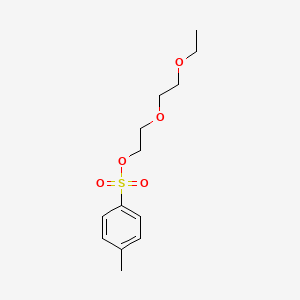![molecular formula C16H18O4 B8475202 Ethanol, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxy)]bis- CAS No. 4673-49-8](/img/structure/B8475202.png)
Ethanol, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxy)]bis-
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) typically involves the reaction of hydroquinone with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often packaged in solid form for ease of handling and transportation .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Halogenated or nitrated biphenyl derivatives
Aplicaciones Científicas De Investigación
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a chain extender in the synthesis of polyurethane elastomers.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of high-performance materials such as coatings and adhesives
Mecanismo De Acción
The mechanism by which 2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and stability. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Hydroquinone: A simpler compound with similar antioxidant properties.
Bisphenol A: Another biphenyl derivative used in the production of polycarbonate plastics.
Resorcinol: A dihydroxybenzene compound with similar chemical reactivity
Uniqueness
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) is unique due to its symmetrical structure and the presence of two hydroxyethyl groups. This structure imparts enhanced rigidity and thermal stability to the materials it is used in, making it particularly valuable in the production of high-performance polyurethane elastomers .
Propiedades
Número CAS |
4673-49-8 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
2-[2-[2-(2-hydroxyethoxy)phenyl]phenoxy]ethanol |
InChI |
InChI=1S/C16H18O4/c17-9-11-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20-12-10-18/h1-8,17-18H,9-12H2 |
Clave InChI |
VGLVJPJYJLSZIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC=C2OCCO)OCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
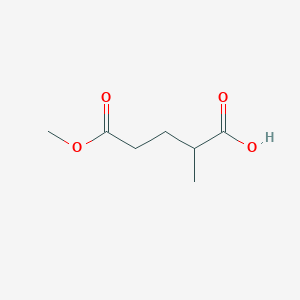
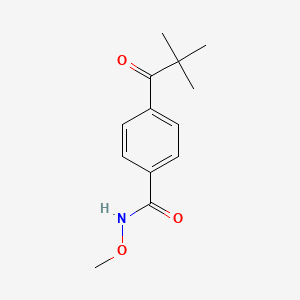
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-3-carboxamide](/img/structure/B8475138.png)
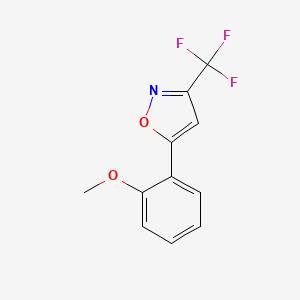

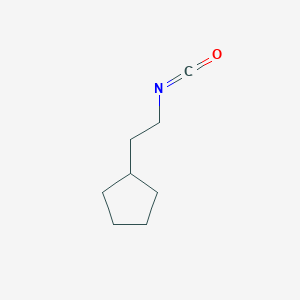
![4-[1-(2-methoxyethyl)-4-piperidinyl]Benzoic acid](/img/structure/B8475152.png)

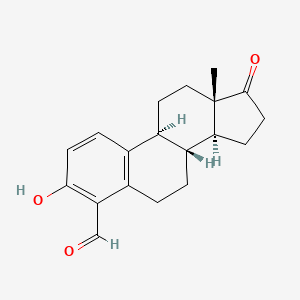

![5-Aminobenzo[f][1,7]naphthyridine-8-carbaldehyde](/img/structure/B8475180.png)
